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This guide provides a comprehensive comparison of biomarkers for predicting patient response
to Pruvonertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase
inhibitor (TKI), and its alternatives in the treatment of non-small cell lung cancer (NSCLC). The
primary predictive biomarkers for Pruvonertinib are specific mutations in the EGFR gene,
namely exon 20 insertions (ex20ins) and the T790M mutation. This document outlines the
performance of Pruvonertinib and other targeted therapies in patient populations defined by
these biomarkers, supported by experimental data from clinical trials. Detailed methodologies
for key biomarker detection experiments and visualizations of relevant signaling pathways are
also presented.

Mechanism of Action and Predictive Biomarkers

Pruvonertinib (also known as YK-029A) is an orally active, mutant-selective EGFR inhibitor. It
is designed to target both EGFR exon 20 insertion mutations and the T790M resistance
mutation while sparing wild-type EGFR, which is intended to reduce toxicity.[1] By inhibiting the
kinase activity of these mutant EGFR proteins, Pruvonertinib blocks downstream signaling
pathways, such as the PI3K-Akt and MAPK/ERK pathways, which are crucial for cancer cell
growth, proliferation, and survival.[2][3]

The presence of EGFR exon 20 insertion mutations or the EGFR T790M mutation in tumor
tissue or circulating tumor DNA (ctDNA) are the key predictive biomarkers for a positive
response to Pruvonertinib.
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Comparative Performance Data

The following tables summarize the clinical performance of Pruvonertinib and alternative
therapies in NSCLC patients harboring EGFR exon 20 insertion mutations or the EGFR T790M
mutation.

Table 1: Performance in Patients with EGFR Exon 20
Insertion Mutations

Median .
. . Median
. . Objective Progressio .
Trial Name / Patient Duration of
Treatment . Response n-Free
Cohort Population . Response
Rate (ORR) Survival
(DoR)
(PFS)
o Phase 1
Pruvonertinib Treatment-
Dose- 73.1%][4][5] 9.3 months[5]  Not Reported
(YK-029A) ) naive
Expansion
Post-platinum
] CHRYSALIS 111
Amivantamab chemotherap 40%]6] 8.3 months[7]
(Phase 1) months|[6]
y
Amivantamab
+ PAPILLON Treatment- 114
73%][8] 9.7 months|[8]
Chemotherap  (Phase 3) naive months[9]
y
EXCLAIM ) 11.2 months
o ] Previously 25% (IRC) 7.3 ) ]
Mobocertinib*  extension (investigator)
treated [10] months[10]
cohort [10]
Furmonertinib  Real-world Previously 6.15
] 52.4%[11] Not Reported
(high-dose) study treated months[11]

*Note: Mobocertinib was voluntarily withdrawn from the market after its confirmatory trial failed
to meet its primary endpoint.[9]
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Table 2: Performance in Patients with EGFR T790M
Mutation

Median .
L . Median
. . Objective Progressio .
Trial Name /| Patient Duration of
Treatment ) Response n-Free
Cohort Population . Response
Rate (ORR)  Survival
(DoR)
(PFS)
o Phase 1 ) Data not yet Data not yet Data not yet
Pruvonertinib Previously ] ) ]
Dose- reported in reported in reported in
(YK-029A) ) treated ) ) )
Escalation detail detail detail
Progressed
) o AURA3 on 1st/2nd 10.1 9.7
Osimertinib 71%[12]
(Phase 3) gen EGFR months[12] months[12]
TKI
Pooled
Phase 2 Progressed 110
Osimertinib (AURA on prior 66%][12] ' Not Reported
. months[12]
extension & EGFR TKI
AURA2)
Progressed
on 1st/2nd
o gen EGFR
Furmonertinibp  Phase 2b I 74% Not Reported  Not Reported
or
primary
T790M

A phase 1 trial of Pruvonertinib has enrolled patients with the EGFR T790M mutation;
however, specific efficacy data for this subgroup are not yet publicly available in detail.[5]

Experimental Protocols for Biomarker Detection

Accurate detection of EGFR exon 20 insertion and T790M mutations is critical for patient
selection. The following are detailed methodologies for key experiments.
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Detection of EGFR Exon 20 Insertion Mutations
Recommended Method: Next-Generation Sequencing (NGS)
NGS is the preferred method for detecting EGFR exon 20 insertions due to the high

heterogeneity of these mutations.[13] PCR-based methods may fail to detect over 40% of
these insertions, leading to false-negative results.[13]

Sample Type: Formalin-fixed paraffin-embedded (FFPE) tumor tissue or liquid biopsy
(plasma-derived ctDNA).

o DNA Extraction: Use a commercially available kit optimized for DNA extraction from either
FFPE tissue or plasma. Quantify the extracted DNA using a fluorometric method (e.g.,

Qubit).

» Library Preparation: Prepare sequencing libraries using a targeted NGS panel that includes
the entire coding sequence of the EGFR gene, with a particular focus on exon 20. This can
be achieved through amplicon-based or hybrid-capture-based enrichment methods.

e Sequencing: Perform sequencing on an NGS platform (e.g., lllumina MiSeq or NextSeq) to a
sufficient depth to accurately call low-frequency variants, especially for liquid biopsy
samples.

» Data Analysis: Align sequencing reads to the human reference genome (e.g., GRCh38). Use
a validated bioinformatics pipeline to identify insertion mutations within exon 20 of the EGFR
gene. The analysis should be capable of detecting a wide variety of insertion lengths and
locations.

Detection of EGFR T790M Mutation

The T790M mutation can be detected in both tumor tissue and liquid biopsies. A liquid biopsy is
often the first choice at the time of progression on a prior EGFR TKI due to its minimally
invasive nature.[9]

1. Liquid Biopsy Analysis

o Sample Type: Whole blood collected in specialized tubes (e.g., Streck Cell-Free DNA BCT)
to stabilize cell-free DNA.
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e Plasma Isolation: Centrifuge the blood sample to separate plasma.
o CtDNA Extraction: Extract ctDNA from the plasma using a dedicated Kkit.
e Detection Methods:

o Droplet Digital PCR (ddPCR): A highly sensitive method for detecting known mutations.
The reaction mixture containing the ctDNA sample, primers, and probes specific for the
T790M mutation and wild-type sequence is partitioned into thousands of droplets. PCR is
performed in each droplet, and the number of positive droplets for the mutant and wild-
type alleles is counted to quantify the mutation abundance.

o Real-time PCR (gPCR)-based methods (e.g., cobas® EGFR Mutation Test): These assays
use allele-specific primers and probes to detect and quantify the T790M mutation.[14]

o NGS: As described above, targeted NGS can also be used to detect the T790M mutation
in ctDNA.

2. Tissue Biopsy Analysis

If the liquid biopsy is negative for T790M, a tissue biopsy is recommended to rule out a false-
negative result.[9]

o Sample Type: FFPE tumor tissue from a biopsy at the time of disease progression.
o DNA Extraction: Extract DNA from microdissected tumor-rich regions of the FFPE tissue.

o Detection Methods: The same methods as for liquid biopsy (ddPCR, gPCR, NGS) can be
applied to tissue-derived DNA.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: EGFR signaling pathway inhibited by Pruvonertinib.
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Caption: Workflow for EGFR biomarker detection in NSCLC patients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15612036#biomarkers-for-predicting-patient-
response-to-pruvonertinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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